molecular formula C20H23F3N6 B6430623 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2198023-33-3

2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B6430623
CAS No.: 2198023-33-3
M. Wt: 404.4 g/mol
InChI Key: KWSPOTUJWBZETP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine ring at the 3-position and a 3-(trifluoromethyl)pyridine substituent at the 1-position.

Properties

IUPAC Name

6-tert-butyl-3-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N6/c1-19(2,3)15-6-7-16-25-26-17(29(16)27-15)13-8-11-28(12-9-13)18-14(20(21,22)23)5-4-10-24-18/h4-7,10,13H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSPOTUJWBZETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a novel chemical entity with potential therapeutic applications. This document reviews its biological activity based on existing literature and experimental data.

Chemical Structure and Properties

The molecular structure of the compound includes a piperidine moiety linked to a triazolo-pyridazine ring system and a trifluoromethyl group. The presence of these functional groups suggests diverse biological interactions.

Molecular Formula

  • C : 16
  • H : 19
  • N : 5
  • F : 3

Biological Activity Overview

Research indicates that compounds with triazolo and pyridazine structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the potential of triazolo derivatives in cancer therapy. For instance:

  • Mechanism of Action : Triazolo derivatives may inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK signaling pathway.
  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
Cell LineIC50 (μM)Mechanism
MCF-73.91Apoptosis induction
HCT1160.53Tubulin polymerization inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
  • In Vitro Studies : Compounds similar to this structure have demonstrated bactericidal activity at low concentrations (0.78 - 3.125 μg/mL) comparable to standard antibiotics.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effect of the compound on MGC-803 gastric cancer cells, revealing that it induced G2/M phase arrest and modulated apoptosis-related proteins.
    • Results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
  • Antimicrobial Testing :
    • In vitro assays showed that derivatives of triazolo-pyridazine exhibited significant antibacterial activity against resistant strains of bacteria.
    • The compound was tested against multiple bacterial strains with varying results based on concentration and exposure time.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related analogs based on core heterocycles, substituents, and synthetic routes. Key examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data Synthesis Method Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-tert-butyl, 3-(piperidin-1-yl), 3-(trifluoromethyl)pyridine ~437.4 (calculated) Not explicitly provided Likely via Suzuki coupling or SNAr
EP 3 532 474 B1 (Intermediate) [1,2,4]triazolo[4,3-a]pyridine tert-butyl, difluoro, benzoate 347.3 ¹H NMR (CDCl₃): δ 1.60 (s, 9H, tert-butyl), 7.76–7.81 (m, aromatic protons) Nucleophilic substitution
6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine Piperazine with bis(4-fluorophenyl)butyl, 3-(trifluoromethyl) ~639.5 (calculated) Not provided Multi-step alkylation/amination
3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine 3-tert-butyl, 6-chloro ~224.7 (calculated) Not provided Halogenation of triazolopyridazine
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid [1,2,4]triazolo[4,3-b]pyridazine Piperidine-4-carboxylic acid ~291.3 (calculated) Not provided Carboxylic acid functionalization

Key Findings

Core Heterocycle Variations :

  • The triazolo[4,3-b ]pyridazine core (target compound) differs from triazolo[4,3-a ]pyridine () in ring size and nitrogen positioning, affecting π-π stacking and hydrogen-bonding capabilities .
  • Piperidine vs. piperazine substituents (e.g., ) influence basicity; piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability compared to piperidine .

Chloro vs. CF₃: ’s 6-chloro derivative lacks the electronic effects of CF₃, which may alter binding kinetics in biological systems .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in (e.g., tert-butyl introduction via SNAr or coupling reactions) .
  • Piperidine/piperazine functionalization (–5) often involves alkylation or amination steps, with yields influenced by steric hindrance from tert-butyl groups .

Spectroscopic Profiles :

  • The tert-butyl group’s characteristic singlet (~1.60 ppm in ¹H NMR) is a consistent marker across analogs (e.g., ) .
  • Aromatic proton signals in the target compound’s pyridine and triazolopyridazine rings would likely appear downfield (δ 7.5–8.5 ppm), similar to ’s intermediates .

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